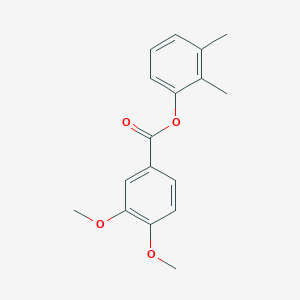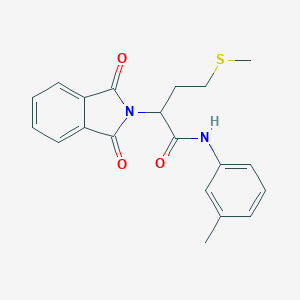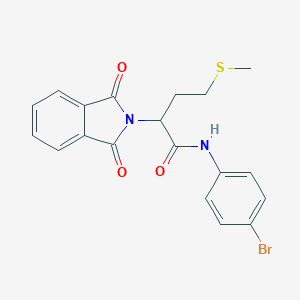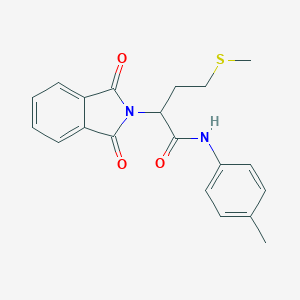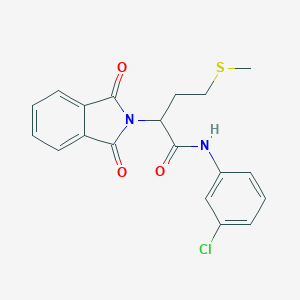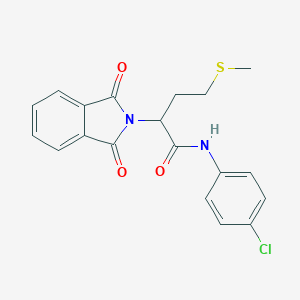![molecular formula C17H11ClN2O4S B411141 N-(3-cloro-4-hidroxifenil)-2-oxo-1,2-dihidrobenzo[cd]indol-6-sulfonamida](/img/structure/B411141.png)
N-(3-cloro-4-hidroxifenil)-2-oxo-1,2-dihidrobenzo[cd]indol-6-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
EJMC-1 ejerce sus efectos al inhibir la actividad del TNF-α, una citocina involucrada en las respuestas inflamatorias. El compuesto se une al TNF-α, evitando que interactúe con sus receptores en la superficie de las células diana. Esta inhibición interrumpe las vías de señalización aguas abajo que conducen a la inflamación, reduciendo así la respuesta inflamatoria .
Compuestos similares:
4e: Otro análogo con un valor de IC50 de 3 micromolares, lo que lo hace 14 veces más potente que EJMC-1.
Singularidad de EJMC-1: EJMC-1 es único debido a su potencia moderada e inhibición específica del TNF-α. Si bien otros compuestos como S10 y 4e exhiben una mayor potencia, EJMC-1 sirve como un compuesto fundamental para el desarrollo y la optimización de inhibidores del TNF-α más potentes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its specificity towards GSK-3 inhibition, which minimizes off-target effects. N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is also cell-permeable and can be used in various cell types and animal models. However, N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a short half-life and can be rapidly metabolized in vivo, which limits its therapeutic potential.
Direcciones Futuras
Several future directions for N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide research include:
1. Optimization of N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide synthesis to improve yield and purity.
2. Development of novel formulations of N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide to improve its pharmacokinetic properties.
3. Investigation of the potential therapeutic applications of N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in other diseases, including cardiovascular and autoimmune diseases.
4. Elucidation of the molecular mechanisms underlying the effects of N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide on gene expression, cell differentiation, and apoptosis.
5. Development of novel GSK-3 inhibitors based on the structure of N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with improved pharmacokinetic properties and therapeutic potential.
Métodos De Síntesis
N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-chloro-4-hydroxyaniline with 2-nitrobenzaldehyde to form a nitroso intermediate, which is then reduced to the corresponding amine. The amine is then reacted with 6-chloro-2-benzoxazolyl sulfonamide to form N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
Aplicaciones Científicas De Investigación
EJMC-1 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la inhibición del TNF-α y las reacciones químicas relacionadas.
Biología: Empleado en la investigación de vías inflamatorias y regulación de citocinas.
Medicina: Investigado para posibles aplicaciones terapéuticas en el tratamiento de enfermedades autoinflamatorias como la artritis reumatoide y la enfermedad de Crohn.
Industria: Utilizado en el desarrollo de medicamentos antiinflamatorios y como un compuesto de referencia en la investigación farmacéutica
Análisis Bioquímico
Biochemical Properties
EJMC-1 plays a crucial role in biochemical reactions, particularly as a TNF-α inhibitor . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. Therefore, the inhibition of TNF-α by EJMC-1 can have significant biochemical implications, particularly in the context of inflammatory diseases .
Cellular Effects
EJMC-1 has been shown to have significant effects on various types of cells and cellular processes. As a TNF-α inhibitor, EJMC-1 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the concentration of EJMC-1 .
Molecular Mechanism
The molecular mechanism of action of EJMC-1 primarily involves its role as a TNF-α inhibitor . It exerts its effects at the molecular level through binding interactions with TNF-α, leading to the inhibition of this cytokine . This can result in changes in gene expression and impacts on various cellular processes .
Temporal Effects in Laboratory Settings
The effects of EJMC-1 can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of EJMC-1 can vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
Given its role as a TNF-α inhibitor, it is likely that EJMC-1 interacts with enzymes or cofactors involved in inflammation and immune response pathways .
Transport and Distribution
It is likely that EJMC-1 interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de EJMC-1 implica la reacción de 3-cloro-4-hidroxianilina con cloruro de 2-oxo-1,2-dihidrobenzo[cd]indol-6-sulfonilo en condiciones específicas. La reacción generalmente tiene lugar en presencia de una base como la trietilamina en un disolvente orgánico como el diclorometano .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para EJMC-1 no están ampliamente documentados, la síntesis generalmente sigue los procedimientos a escala de laboratorio con optimización para la producción a gran escala. Esto incluye asegurar la pureza de los reactivos, mantener las condiciones de reacción y emplear técnicas de purificación eficientes .
Análisis De Reacciones Químicas
Tipos de reacciones: EJMC-1 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como la sulfonamida y los grupos hidroxilo. También puede participar en reacciones de oxidación y reducción en condiciones apropiadas .
Reactivos y condiciones comunes:
Reacciones de sustitución: Típicamente involucran nucleófilos como aminas o tioles.
Reacciones de oxidación: Se pueden llevar a cabo usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de reducción: A menudo involucran agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de sulfonamida, mientras que las reacciones de oxidación pueden conducir a la formación de quinonas .
Comparación Con Compuestos Similares
S10: An analog of EJMC-1 with an IC50 value of 14 micromolar, which is 2.2 times more potent than EJMC-1.
4e: Another analog with an IC50 value of 3 micromolar, making it 14 times more potent than EJMC-1.
Uniqueness of EJMC-1: EJMC-1 is unique due to its moderate potency and specific inhibition of TNF-α. While other compounds like S10 and 4e exhibit higher potency, EJMC-1 serves as a foundational compound for the development and optimization of more potent TNF-α inhibitors .
Propiedades
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4S/c18-12-8-9(4-6-14(12)21)20-25(23,24)15-7-5-13-16-10(15)2-1-3-11(16)17(22)19-13/h1-8,20-21H,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWAQUPLBBOCSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC(=C(C=C4)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of developing small molecule inhibitors for TNF-α, and how does EJMC-1 compare to existing treatment options?
A: Tumor necrosis factor-alpha (TNF-α) plays a critical role in inflammatory responses, and its dysregulation is implicated in various auto-inflammatory diseases. While antibody-based therapies effectively target TNF-α, they come with limitations such as parenteral administration and high costs []. Small molecule inhibitors offer potential advantages like oral bioavailability and cost-effectiveness. EJMC-1 emerged as a starting point for developing such inhibitors, exhibiting modest TNF-α inhibitory activity []. Further optimization of EJMC-1 through structure-activity relationship studies led to the identification of more potent analogs with improved activity. This highlights the potential of developing small molecule TNF-α inhibitors like EJMC-1 as alternative therapeutic options.
Q2: How was the structure of EJMC-1 modified to improve its potency as a TNF-α inhibitor?
A: Researchers employed a two-pronged approach involving shape screen and rational design to enhance EJMC-1's potency []. Initially, a shape-based screening of compound libraries identified analogs with improved binding affinity to TNF-α compared to EJMC-1. This led to the identification of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) as a promising lead. Subsequent rational design, guided by docking analysis of S10 and EJMC-1 binding to TNF-α, yielded further optimized analogs. Notably, compound 4e displayed a 14-fold increase in potency compared to EJMC-1, highlighting the effectiveness of structure-guided optimization in enhancing the inhibitory activity against TNF-α [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

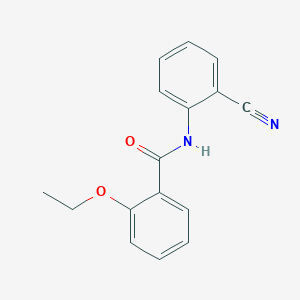


![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B411066.png)
![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]formamide](/img/structure/B411067.png)
